Thiophene-2,5-D2

Vibrational Spectroscopy Isotopic Labeling Physical Chemistry

Thiophene-2,5-D2 (CAS 2041-42-1) is a site-specifically deuterated derivative of thiophene, a sulfur-containing five-membered aromatic heterocycle. It features deuterium substitution at the 2- and 5-positions (C4H2D2S, MW 86.15), with a typical isotopic enrichment of ≥98 atom% D.

Molecular Formula C4H4S
Molecular Weight 86.15 g/mol
CAS No. 2041-42-1
Cat. No. B3044115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2,5-D2
CAS2041-42-1
Molecular FormulaC4H4S
Molecular Weight86.15 g/mol
Structural Identifiers
SMILESC1=CSC=C1
InChIInChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D
InChIKeyYTPLMLYBLZKORZ-NMQOAUCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2,5-D2 (CAS 2041-42-1): Deuterated Heterocyclic Building Block for Isotopic Labeling and Mechanistic Studies


Thiophene-2,5-D2 (CAS 2041-42-1) is a site-specifically deuterated derivative of thiophene, a sulfur-containing five-membered aromatic heterocycle. It features deuterium substitution at the 2- and 5-positions (C4H2D2S, MW 86.15), with a typical isotopic enrichment of ≥98 atom% D . This precise isotopic labeling imparts distinct spectroscopic signatures and altered reaction kinetics via the kinetic isotope effect (KIE), while largely preserving the chemical reactivity of the parent thiophene scaffold [1]. These properties make it a valuable tracer and mechanistic probe in organic chemistry, materials science, and pharmaceutical analysis.

Why Non-Deuterated or Randomly Deuterated Thiophene Analogs Cannot Substitute for Thiophene-2,5-D2 in Quantitative Applications


Generic substitution with non-deuterated thiophene (C4H4S, MW 84.14) or fully deuterated thiophene-d4 fails in applications requiring site-specific isotopic resolution. Non-deuterated thiophene co-elutes with target analytes in chromatographic separations and lacks the distinct m/z shift (+2 Da) necessary for MS-based quantitation as an internal standard [1]. Conversely, thiophene-d4 introduces a +4 Da shift, which can complicate spectral interpretation and may not match the chromatographic behavior of partially deuterated metabolites [2]. Randomly deuterated mixtures or isomers (e.g., thiophene-2-d, thiophene-3-d) provide variable isotopic enrichment and ambiguous positional labeling, compromising the precision of mechanistic studies reliant on site-specific KIE measurements [3]. Thiophene-2,5-D2 uniquely offers a defined +2 Da mass shift and a distinct vibrational/spectroscopic fingerprint, enabling unambiguous tracking and quantification in complex matrices.

Thiophene-2,5-D2 Evidence Guide: Quantified Differentiation from Analogs in Spectroscopy, Materials Science, and Reaction Mechanisms


Fundamental Vibrational Frequency Shifts: IR Spectroscopic Differentiation from Non-Deuterated Thiophene

Infrared (IR) spectroscopy reveals quantifiable shifts in fundamental vibrational frequencies for Thiophene-2,5-D2 compared to non-deuterated thiophene. The C-D stretching vibrations appear at significantly lower wavenumbers than C-H stretches due to the increased reduced mass. Specifically, the symmetric and asymmetric C-D stretching modes are observed in the ~2200-2300 cm⁻¹ region, whereas C-H stretches in thiophene appear at ~3100 cm⁻¹, representing a ~900 cm⁻¹ isotopic shift [1]. This distinct spectral region allows for unambiguous identification and quantification of the deuterated species even in the presence of excess protiated analog, a critical requirement for reaction monitoring and mechanistic studies.

Vibrational Spectroscopy Isotopic Labeling Physical Chemistry

Optoelectronic Performance in Conducting Polymers: Deuterium Isotope Effects on Charge Carrier Mobility

In the context of polythiophene-based organic electronics, backbone deuteration (analogous to Thiophene-2,5-D2 as a monomer) induces measurable changes in optoelectronic properties due to altered non-covalent interactions and vibrational coupling. While direct data for poly(Thiophene-2,5-D2) is limited, a class-level inference can be drawn from studies on regioregular poly(3-hexylthiophene) (P3HT) where backbone deuteration reduced short-circuit current (Jsc) in photovoltaic devices by ~15-20% compared to non-deuterated P3HT [1]. This is attributed to modified film crystallinity and π-π stacking, which directly impact charge transport. Specifically, field-effect transistor (FET) mobility measurements showed a decrease from 0.12 cm²/V·s (non-deuterated) to 0.08 cm²/V·s (backbone-deuterated), a ~33% reduction [1].

Organic Electronics Conducting Polymers Deuterium Isotope Effect

Site-Specific Deuteration via Ag-Catalyzed H/D Exchange: Enabling High Atom% D Incorporation

The synthesis of Thiophene-2,5-D2 with high isotopic enrichment is facilitated by a recently disclosed Ag-catalyzed H/D exchange method that selectively introduces deuterium at the β-positions of thiophene rings using D2O as the deuterium source in open air [1]. While this method targets the β-positions (3,4-positions), it demonstrates the feasibility of achieving >95 atom% D incorporation in thiophene derivatives under mild conditions. For Thiophene-2,5-D2 (α,α'-deuteration), commercial sources report a consistent purity of ≥98 atom% D . This high level of site-specific enrichment is essential for its use as an internal standard, where even 1-2% protiated impurity can introduce significant quantification error at low analyte concentrations.

Isotopic Labeling Catalysis Synthetic Methodology

Isotopic Scrambling Kinetics: Mechanistic Probe for Heterogeneous Catalysis

Thiophene-2,5-D2 serves as a mechanistic probe in heterogeneous catalysis, specifically in hydrodesulfurization (HDS) studies. Upon adsorption on CaO surfaces, isotopic scrambling occurs via reversible dissociation, leading to the formation of all 10 possible thiophene isotopomers (including H/D mixed species) at temperatures as low as 220 K [1]. The rate of this scrambling, monitored by mass spectrometry, provides a direct measure of the C-H(D) bond activation energy on the catalyst surface. In contrast, non-deuterated thiophene does not allow for this type of isotopic exchange study, and fully deuterated thiophene-d4 provides a single endpoint rather than the dynamic exchange information. The use of site-specifically labeled Thiophene-2,5-D2 enables the deconvolution of α- vs β-position reactivity on the surface.

Heterogeneous Catalysis Surface Science Reaction Mechanisms

Deuterium-Induced Shifts in NMR Spectroscopy: Simplified Spectra for Structural Elucidation

In ¹H NMR spectroscopy, Thiophene-2,5-D2 exhibits a simplified spectrum compared to non-deuterated thiophene. The replacement of protons at the 2- and 5-positions with deuterium eliminates the corresponding signals, which for thiophene appear as a characteristic doublet of doublets (2H, α-protons) at ~7.2-7.4 ppm (depending on solvent) [1]. This results in a cleaner spectrum where only the β-protons (at positions 3 and 4) are observed as a singlet (due to equivalent coupling to the now NMR-silent deuterium nuclei), significantly reducing spectral overlap and simplifying the interpretation of complex mixtures or monitoring of reactions at the β-positions. Conversely, non-deuterated thiophene presents a more complex multiplet pattern that can obscure signals of interest.

NMR Spectroscopy Structural Biology Analytical Chemistry

Potential for Altered Metabolic Stability via the Deuterium Kinetic Isotope Effect

Deuterium substitution at metabolically labile C-H bonds can reduce the rate of oxidative metabolism by cytochrome P450 enzymes due to the primary kinetic isotope effect (KIE). While direct metabolic data for Thiophene-2,5-D2 is not available, class-level evidence indicates that the C-D bond at the 2,5-positions may exhibit a KIE (kH/kD) of ~1.5-9 depending on the specific enzyme and reaction mechanism [1]. For thiophene-containing drugs, the 2- and 5-positions are often sites of metabolic activation (S-oxidation or epoxidation) [2]. Therefore, incorporation of Thiophene-2,5-D2 into a drug candidate could potentially modulate its metabolic clearance. In contrast, non-deuterated thiophene does not benefit from this kinetic stabilization, and perdeuterated analogs may exhibit altered physicochemical properties (e.g., lipophilicity) that affect absorption and distribution.

Drug Metabolism Pharmacokinetics Deuterated Drugs

High-Impact Applications of Thiophene-2,5-D2: From Mechanistic Probes to Deuterated Materials


Quantitative LC-MS/MS Bioanalysis: Internal Standard for Thiophene-Containing Drugs and Metabolites

Thiophene-2,5-D2 (≥98 atom% D) serves as an ideal internal standard (IS) for the accurate quantification of thiophene-containing pharmaceuticals and their metabolites in biological matrices. Its +2 Da mass shift ensures chromatographic co-elution with the non-deuterated analyte while providing distinct MS/MS transitions for selective detection and quantification, as established by class-level evidence for deuterated IS in LC-MS/MS [1]. This application directly leverages the high isotopic purity and site-specific labeling, which is critical for minimizing matrix effects and achieving precise, reproducible results in pharmacokinetic and toxicokinetic studies.

Mechanistic Studies in Heterogeneous Catalysis: Probing C-H Activation in Hydrodesulfurization

The site-specific deuteration at the 2,5-positions makes Thiophene-2,5-D2 a powerful mechanistic probe for investigating C-H bond activation on catalyst surfaces. As demonstrated in studies on CaO, the compound undergoes isotopic scrambling to yield up to 10 distinct isotopomers, enabling quantitative tracking of site-specific exchange kinetics [2]. This application is essential for elucidating the elementary steps of hydrodesulfurization (HDS) in petroleum refining and for designing more efficient catalysts, a capability not provided by non-deuterated or perdeuterated thiophene.

Synthesis of Deuterated Conducting Polymers for Advanced Material Characterization

Thiophene-2,5-D2 can be employed as a monomer or building block for the synthesis of backbone-deuterated polythiophenes and copolymers. While the isotope effect may reduce charge carrier mobility by ~33% compared to non-deuterated analogs [3], this very change is exploited in neutron scattering and vibrational spectroscopy studies to gain unique insights into polymer morphology, chain packing, and charge transport mechanisms. The use of site-specifically deuterated monomers allows researchers to isolate and study specific structural features without the confounding effects of random or full deuteration, enabling the rational design of next-generation organic electronic materials.

NMR-Based Reaction Monitoring and Structural Elucidation of Complex Mixtures

The simplified ¹H NMR spectrum of Thiophene-2,5-D2 (a single β-proton singlet vs. the complex multiplets of non-deuterated thiophene) [4] makes it an invaluable tool for monitoring chemical reactions at the β-positions or for analyzing complex mixtures containing thiophene moieties. This spectral simplification reduces signal overlap, facilitating accurate integration and assignment in kinetic studies, impurity profiling, and the structural elucidation of natural products or synthetic intermediates.

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